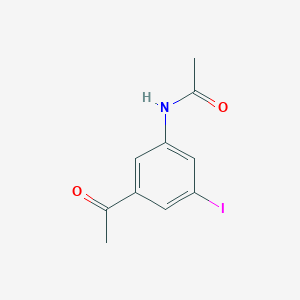
4-Tert-butoxy-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It is a sulfonamide derivative, characterized by the presence of a tert-butoxy group and a hydroxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as sulfonation, neutralization, and purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butoxy-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Tert-butoxy-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butoxy and hydroxy groups can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Tert-butylbenzenesulfonamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Tert-butoxy-6-hydroxybenzenesulfonamide: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
Uniqueness: 4-Tert-butoxy-2-hydroxybenzenesulfonamide is unique due to its specific functional groups and their positions on the benzene ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted applications where specific interactions are required .
Propriétés
Formule moléculaire |
C10H15NO4S |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-7-4-5-9(8(12)6-7)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
Clé InChI |
MLHFLYONDJPHFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















